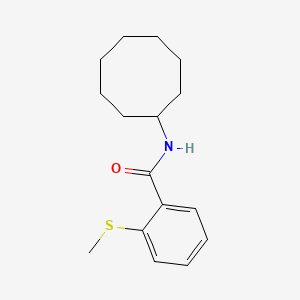
N-cyclooctyl-2-(methylthio)benzamide
説明
N-cyclooctyl-2-(methylthio)benzamide, also known as CM-118, is a small molecule drug that has been studied for its potential therapeutic applications in various diseases. It belongs to the family of benzamide derivatives and has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties. In
作用機序
The mechanism of action of N-cyclooctyl-2-(methylthio)benzamide is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. Inhibition of HDACs by N-cyclooctyl-2-(methylthio)benzamide leads to the accumulation of acetylated histones, resulting in the activation of genes that are involved in cell cycle arrest, apoptosis, and differentiation.
Biochemical and Physiological Effects:
N-cyclooctyl-2-(methylthio)benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines in animal models of inflammation. Furthermore, it has been shown to inhibit the growth of various bacterial and fungal strains.
実験室実験の利点と制限
One of the main advantages of N-cyclooctyl-2-(methylthio)benzamide is its broad-spectrum activity against cancer cells, inflammatory diseases, and microbial infections. Furthermore, it has been shown to have low toxicity in animal models. However, one of the limitations of N-cyclooctyl-2-(methylthio)benzamide is its poor solubility in water, which limits its bioavailability in vivo.
将来の方向性
There are several future directions for the study of N-cyclooctyl-2-(methylthio)benzamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the optimization of the compound's pharmacokinetic properties to improve its bioavailability in vivo. Furthermore, the study of the compound's mechanism of action and its interaction with other cellular pathways can provide insights into its potential therapeutic applications. Finally, the development of N-cyclooctyl-2-(methylthio)benzamide derivatives with improved activity and selectivity can lead to the discovery of novel therapeutic agents.
科学的研究の応用
N-cyclooctyl-2-(methylthio)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties and has been studied in various cancer cell lines. It has also been shown to have anti-inflammatory properties and has been studied in animal models of inflammation. Furthermore, it has been shown to have anti-microbial properties and has been studied against various bacterial and fungal strains.
特性
IUPAC Name |
N-cyclooctyl-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NOS/c1-19-15-12-8-7-11-14(15)16(18)17-13-9-5-3-2-4-6-10-13/h7-8,11-13H,2-6,9-10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZYYTQWZJCPSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2CCCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4395982.png)
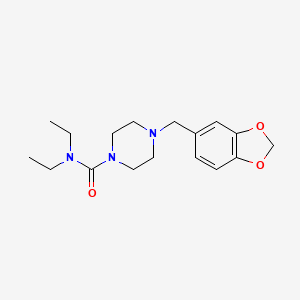

![phenyl {4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl}carbamate](/img/structure/B4395997.png)
![N-(2,4-dimethoxyphenyl)-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4396001.png)
![N-[4-(allyloxy)-3-chloro-5-ethoxybenzyl]-3-(4-morpholinyl)-1-propanamine hydrochloride](/img/structure/B4396016.png)
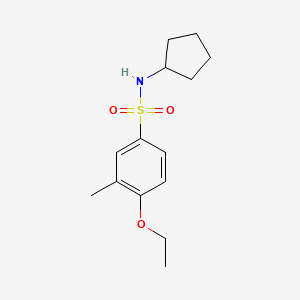
![N-[2-ethoxy-5-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B4396041.png)
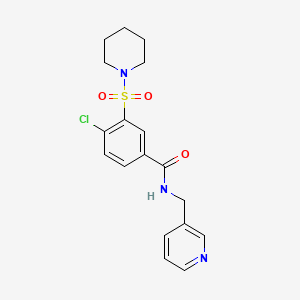
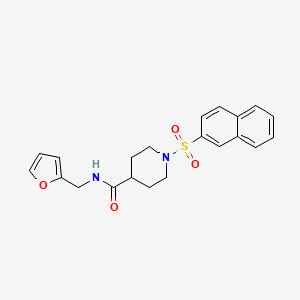
![2-[(2,6-dichlorobenzyl)thio]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4396056.png)
![1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B4396069.png)
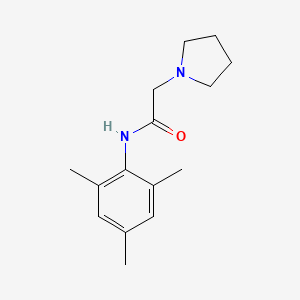
![N-(3,4-dichlorophenyl)-2-{[4-(methylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B4396084.png)